
4-Hydrazino-N-methylbenzenemethanesulfonamide
Overview
Description
Biological Activity
4-Hydrazino-N-methylbenzenemethanesulfonamide is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a hydrazino group attached to a methyl-substituted benzenesulfonamide. This unique configuration is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in various metabolic pathways, which could be beneficial in treating diseases.
- Antitumor Activity : Research indicates that derivatives of hydrazine compounds can exhibit significant antitumor properties, particularly against breast cancer cells .
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Anticancer Activity
The compound has been investigated for its anticancer potential. A study highlighted the synthesis of a hydrazine derivative that showed nanomolar activity against breast cancer cell lines (MCF-7). The presence of the N-methyl group was found to be crucial for its antitumor efficacy .
Case Study: Anticancer Activity
A study focused on synthesizing a new hydrazine derivative that included this compound as a base structure. The derivative was tested against MCF-7 cells using the PrestoBlue viability assay, revealing significant cytotoxic effects at low concentrations. The results indicated that modifications to the hydrazine structure could enhance antitumor activity.
Compound Name | IC50 (µM) | Target Cell Line |
---|---|---|
This compound | 0.5 | MCF-7 |
Hydrazine Derivative | 0.1 | MCF-7 |
Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Cytotoxicity against MCF-7 cells | |
Enzyme Inhibition | Modulation of metabolic pathways |
Synthesis and Production
The synthesis of this compound typically involves the reaction of hydrazine derivatives with benzenesulfonyl chlorides under controlled conditions to ensure high purity and yield. Various synthetic routes have been explored to optimize production efficiency .
Scientific Research Applications
Biological Applications
Anticancer Activity
Research has demonstrated that hydrazine derivatives exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. In particular, 4-hydrazinylphenyl benzenesulfonate, a close derivative, has been synthesized and tested against breast cancer cell lines (MCF-7), yielding an IC50 value of 0.00246 μg/mL (approximately 9.32 nM), indicating potent anti-breast cancer activity .
Antimicrobial Properties
Additionally, preliminary studies suggest that 4-hydrazino-N-methylbenzenemethanesulfonamide may possess antimicrobial properties. In vitro tests against various bacterial strains have indicated significant activity, potentially disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Industrial Applications
The compound's utility extends beyond medicinal chemistry into industrial applications:
- Pharmaceuticals : It serves as an intermediate in the synthesis of various therapeutic agents, including migraine medications such as Sumatriptan .
- Chemical Research : The compound is used as a reagent in organic synthesis, facilitating the development of new chemical entities with desired biological activities.
- Dyes and Pigments : Its chemical structure allows for modifications that can lead to the production of dyes and pigments in the chemical industry.
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in various applications:
- Synthesis of Hydrazine Derivatives : A study focused on synthesizing new hydrazine derivatives demonstrated the successful application of reduction and diazotization methods to create compounds with enhanced biological activity against cancer cells .
- Antimicrobial Testing : In vitro assessments revealed that derivatives of hydrazine compounds exhibited cytotoxic effects against multiple bacterial strains, suggesting potential for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Hydrazino-N-methylbenzenemethanesulfonamide with high purity?
- Methodological Answer : Optimize reaction parameters such as temperature (maintain 0–5°C during hydrazine coupling), solvent choice (e.g., ethanol/water mixtures to balance solubility and reactivity), and stoichiometric ratios (e.g., 1.2:1 molar ratio of hydrazine to precursor). Purification via recrystallization (using ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Monitor purity using TLC and confirm via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers safely handle this compound given its reactive hydrazino group?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Store in airtight containers at 2–8°C to minimize degradation. Avoid contact with oxidizing agents (e.g., peroxides) due to flammability risks. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use -NMR (DMSO-d6) to confirm hydrazino (-NH-NH) proton signals (~δ 4.5–5.5 ppm) and methyl group integration.
- IR : Identify sulfonamide S=O stretches (~1300–1350 cm) and N-H bends (~1600 cm).
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory data between NMR and HPLC purity assays be resolved for this compound?
- Methodological Answer : Cross-validate using orthogonal methods:
- NMR : Quantify impurities via integration of residual solvent peaks or byproducts.
- HPLC-MS : Couple with mass detection to identify co-eluting impurities.
- Titration : Use hydrazine-specific titrants (e.g., iodometric titration) to assess functional group integrity. Iterative analysis and statistical validation (e.g., Grubbs’ test for outliers) are recommended .
Q. What computational approaches predict the stability of this compound under varying pH conditions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model protonation states and bond dissociation energies. Molecular dynamics simulations (AMBER force field) can predict hydrolysis rates of the hydrazino group in aqueous buffers. Validate predictions experimentally via pH-stability studies monitored by UV-Vis (λ = 250–300 nm) .
Q. How does the hydrazino group influence the compound’s reactivity in metal coordination studies?
- Methodological Answer : Design titration experiments with transition metals (e.g., Cu, Fe) using UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands. X-ray crystallography (single-crystal diffraction) can resolve coordination geometries. Compare stability constants (log K) with analogous non-hydrazino sulfonamides to isolate electronic effects .
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Methodological Answer :
- Lyophilization : Freeze-dry under vacuum to remove water, which accelerates hydrolysis.
- Additives : Include antioxidants (e.g., BHT at 0.01% w/w) or chelating agents (EDTA) to sequester trace metals.
- Stability Monitoring : Use accelerated aging studies (40°C/75% RH) with periodic HPLC assays to model shelf life .
Q. Data Contradiction and Analysis
Q. How should researchers address conflicting results in biological activity assays involving this compound?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations to rule out assay-specific artifacts (e.g., cytotoxicity at high doses).
- Positive/Negative Controls : Include reference inhibitors/agonists to validate assay conditions.
- Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects. Document batch-to-batch variability in compound purity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-Hydrazino-N-methylbenzenemethanesulfonamide
- CAS Number : 88933-16-8
- Molecular Formula : C₈H₁₃N₃O₂S
- Molecular Weight : 215.27 g/mol
- Structure: Features a benzenesulfonamide backbone with a hydrazino (-NH-NH₂) substituent at the para position and an N-methyl group on the sulfonamide nitrogen .
Key Properties :
- Physical State : Solid (yellow to pale beige) .
- Melting Point : 170–173°C (hydrochloride salt) .
- Solubility: Slightly soluble in DMSO, methanol (with heating/ultrasound), and water .
- Application : Intermediate in synthesizing Sumatriptan, a migraine treatment drug .
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Modifications and Functional Groups
Hydrazino-Containing Sulfonamides
4-Hydrazinylbenzenesulfonamide Hydrochloride (CAS 17852-52-7): Structure: Lacks the N-methyl group and has a simpler benzenesulfonamide core. However, the hydrochloride salt (C₇H₁₀ClN₃O₂S) has a lower molecular weight (228.7 g/mol) compared to the target compound’s salt (C₈H₁₄ClN₃O₂S, 251.73 g/mol) .
Chloro-Substituted Sulfonamides
4-Chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives (Compounds 11–14): Structure: Chloro substituent at position 4 and imino-heteroaryl groups (e.g., benzo[1,3]dioxol or naphthalene). Key Differences:
- Melting Points : 177–180°C for compound 11 vs. 170–173°C for the target compound .
- Reactivity: Chloro groups enhance electrophilicity, enabling nucleophilic substitution reactions, whereas the hydrazino group in the target compound acts as a nucleophile .
Thiadiazole- and Azine-Appended Sulfonamides
Asymmetrical Azines with 1,3,4-Thiadiazole (Compounds 7a–c): Structure: Thiadiazole rings fused with azine groups.
Physicochemical Properties
Properties
IUPAC Name |
1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-10-14(12,13)6-7-2-4-8(11-9)5-3-7/h2-5,10-11H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZODFXKLAFRYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905047 | |
Record name | 1-(4-Hydrazinophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139272-29-0, 81880-96-8 | |
Record name | 4-Hydrazinyl-N-methylbenzenemethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139272-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydrazino-N-methylbenzenemethanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Hydrazinophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenemethanesulfonamide, 4-hydrazinyl-N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDRAZINO-N-METHYLBENZENEMETHANESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P65N0U1OCI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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